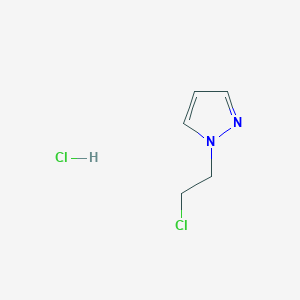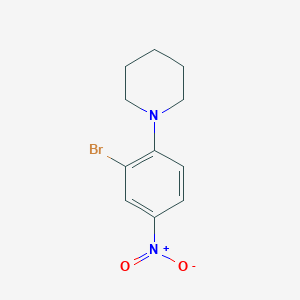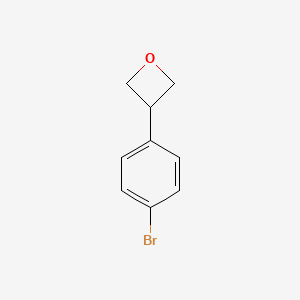
1-(2-chloroethyl)-1H-pyrazole hydrochloride
Overview
Description
1-(2-Chloroethyl)-1H-pyrazole hydrochloride, also known as CEPH, is a compound that has been studied for its potential applications in scientific research and laboratory experiments. CEPH is a derivative of pyrazole and is a heterocyclic compound containing a five-membered ring structure with two nitrogen atoms and three carbon atoms. The compound is synthesized by a process known as the Michael reaction and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthetic Applications and Biological Activities
The pyrazole moiety, including 1-(2-chloroethyl)-1H-pyrazole hydrochloride, plays a pivotal role in the synthesis of biologically active compounds. It has been identified as a pharmacophore due to its presence in various compounds with widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. Pyrazoles are extensively utilized as synthons in organic synthesis, offering a versatile template for combinatorial and medicinal chemistry. The synthesis of pyrazole heterocycles involves condensation followed by cyclization or multicomponent reactions (MCRs), employing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under various conditions, including microwave irradiation. These methodologies facilitate the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of bioactive heterocyclic systems. The incorporation of the pyrazole scaffold into molecules has led to the development of novel therapeutic agents, highlighting the importance of pyrazoles in drug design and discovery (Dar & Shamsuzzaman, 2015).
Pharmacological Applications
Pyrazole scaffolds have been central to anti-inflammatory and antiviral drug design, demonstrating success against targets like HSV-1, NNRTI, H1N1, CoX-1, and CoX-2. Their structural diversity allows for significant innovation in pharmaceutical research, leading to the synthesis of lead molecules with varied biological activities. The structure-activity relationship (SAR) of pyrazoles is a key focus area, aiming at the development of potent lead molecules with therapeutic applications (Karati et al., 2022).
Recent Developments in Multicomponent Synthesis
The synthesis of biologically active molecules containing the pyrazole moiety through multicomponent reactions (MCRs) has gained popularity due to its efficiency in producing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, among others. This approach is notable for its pot, atom, and step economy (PASE), offering a streamlined path to the synthesis of pyrazole derivatives. Recent publications have detailed analytical data, synthetic mechanisms, and molecular docking simulations, providing a comprehensive overview of the potential of pyrazole derivatives in pharmaceutical applications (Becerra et al., 2022).
properties
IUPAC Name |
1-(2-chloroethyl)pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-2-5-8-4-1-3-7-8;/h1,3-4H,2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESQOZBBGOZBDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-1H-pyrazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Butanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1377226.png)





![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
![3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1377239.png)


![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)
